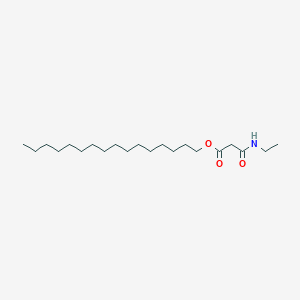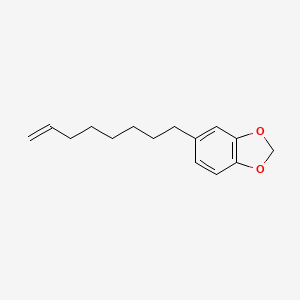![molecular formula C27H34O3 B14264853 2,2'-[(Furan-2-yl)methylene]bis(6-tert-butyl-4-methylphenol) CAS No. 184864-81-1](/img/structure/B14264853.png)
2,2'-[(Furan-2-yl)methylene]bis(6-tert-butyl-4-methylphenol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-[(Furan-2-yl)methylene]bis(6-tert-butyl-4-methylphenol) is a phenolic antioxidant commonly used to enhance the oxidation stability in various industrial applications, particularly in rubber and plastic industries . This compound is known for its ability to prevent oxidative degradation, thereby extending the lifespan and performance of materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(Furan-2-yl)methylene]bis(6-tert-butyl-4-methylphenol) typically involves the condensation of furan-2-carbaldehyde with 6-tert-butyl-4-methylphenol under acidic conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, at elevated temperatures to facilitate the formation of the methylene bridge .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The final product is purified through recrystallization or distillation to obtain a high-purity antioxidant suitable for commercial use .
化学反应分析
Types of Reactions
2,2’-[(Furan-2-yl)methylene]bis(6-tert-butyl-4-methylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.
Reduction: The compound can be reduced to its corresponding hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
科学研究应用
2,2’-[(Furan-2-yl)methylene]bis(6-tert-butyl-4-methylphenol) has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidative degradation of polymers.
Biology: Investigated for its antioxidant properties in biological systems, potentially protecting cells from oxidative stress.
Medicine: Explored for its potential therapeutic effects in preventing oxidative damage in various diseases.
Industry: Widely used in the rubber and plastic industries to enhance the durability and performance of materials .
作用机制
The antioxidant activity of 2,2’-[(Furan-2-yl)methylene]bis(6-tert-butyl-4-methylphenol) is primarily due to its ability to donate hydrogen atoms from its phenolic groups to free radicals, thereby neutralizing them. This process prevents the propagation of oxidative chain reactions that can lead to material degradation. The compound’s molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through redox reactions .
相似化合物的比较
Similar Compounds
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
- 2,2’-Methylenebis(4-methyl-6-tert-butylphenol)
- 2,2’-Methylenebis(6-tert-butyl-p-cresol)
Uniqueness
Compared to similar compounds, 2,2’-[(Furan-2-yl)methylene]bis(6-tert-butyl-4-methylphenol) exhibits enhanced antioxidant properties due to the presence of the furan ring, which contributes to its stability and effectiveness in various applications. Its unique structure allows for better interaction with free radicals, making it a more efficient antioxidant .
属性
CAS 编号 |
184864-81-1 |
|---|---|
分子式 |
C27H34O3 |
分子量 |
406.6 g/mol |
IUPAC 名称 |
2-tert-butyl-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)-(furan-2-yl)methyl]-4-methylphenol |
InChI |
InChI=1S/C27H34O3/c1-16-12-18(24(28)20(14-16)26(3,4)5)23(22-10-9-11-30-22)19-13-17(2)15-21(25(19)29)27(6,7)8/h9-15,23,28-29H,1-8H3 |
InChI 键 |
NCDLVSPIZOVRIZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C2=CC=CO2)C3=C(C(=CC(=C3)C)C(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


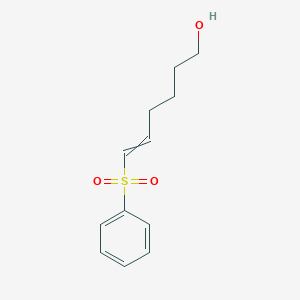
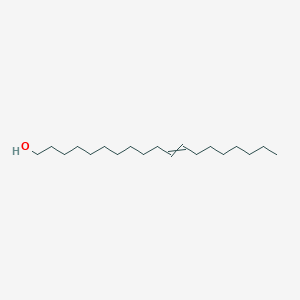
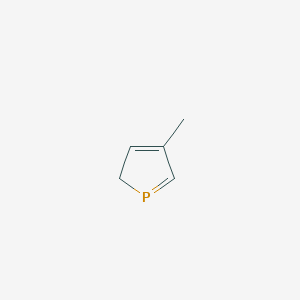
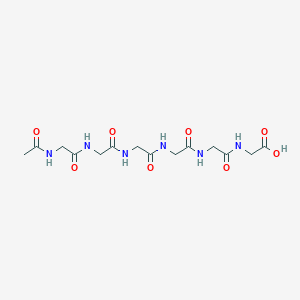
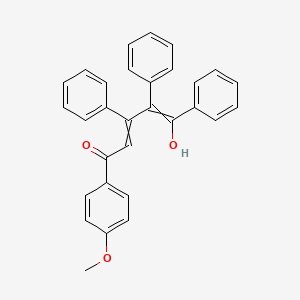
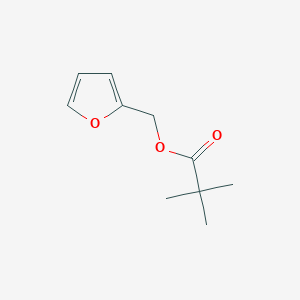
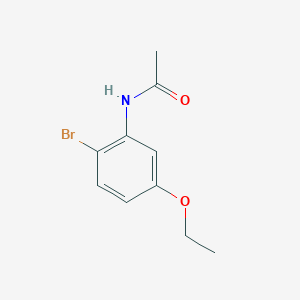
![6-Hydroxy-6-(thiophen-2-yl)spiro[4.4]nonan-1-one](/img/structure/B14264834.png)
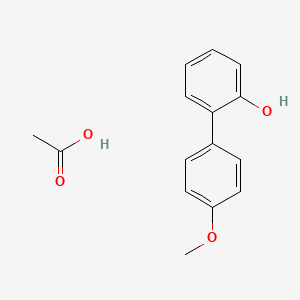

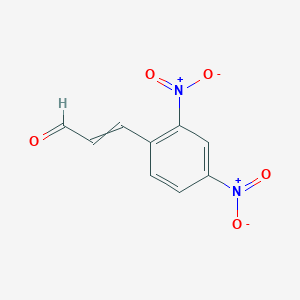
![3-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline](/img/structure/B14264858.png)
